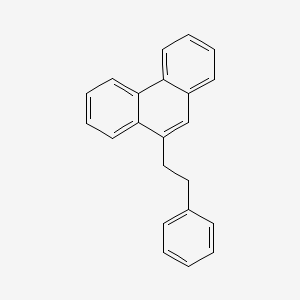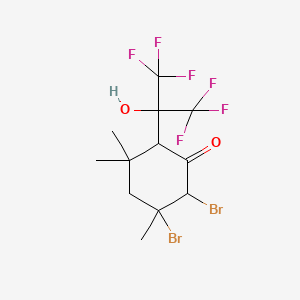
2-(Bis(2-chloroethyl)amino)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bis(2-chloroethyl)amino)propionamide is a chemical compound known for its cytotoxic properties. It belongs to the class of nitrogen mustards, which are compounds containing the bis(2-chloroethyl)amino functional group. These compounds have been historically significant in both chemical warfare and chemotherapy due to their ability to alkylate DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)propionamide typically involves the reaction of 2-chloroethylamine with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2-chloroethylamine and acrylamide.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-(Bis(2-chloroethyl)amino)propionamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxides.
科学研究应用
2-(Bis(2-chloroethyl)amino)propionamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its cytotoxic effects on cells, making it a valuable tool in cancer research.
Medicine: Due to its DNA-alkylating properties, it is explored as a potential chemotherapeutic agent.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2-(Bis(2-chloroethyl)amino)propionamide involves the formation of aziridinium ions through intramolecular displacement of the chloride ions by the amine nitrogen. These aziridinium ions then alkylate DNA by attacking the nucleophilic centers on the guanine bases. This results in the formation of interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death.
相似化合物的比较
2-(Bis(2-chloroethyl)amino)propionamide is similar to other nitrogen mustards, such as:
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other cellular components. This makes it a valuable compound for targeted research and therapeutic applications.
属性
CAS 编号 |
100608-10-4 |
|---|---|
分子式 |
C7H14Cl2N2O |
分子量 |
213.10 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino]propanamide |
InChI |
InChI=1S/C7H14Cl2N2O/c1-6(7(10)12)11(4-2-8)5-3-9/h6H,2-5H2,1H3,(H2,10,12) |
InChI 键 |
SAARCXMPKFTYFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)
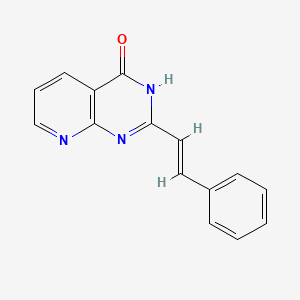
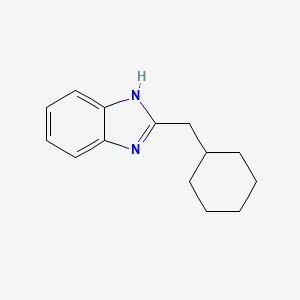
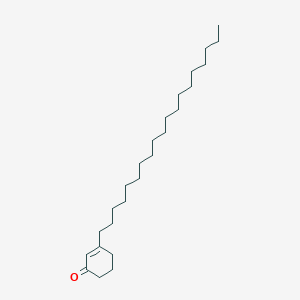
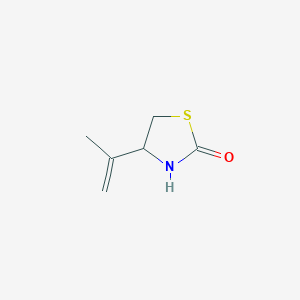
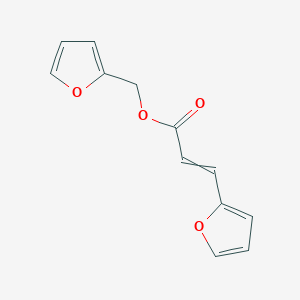
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

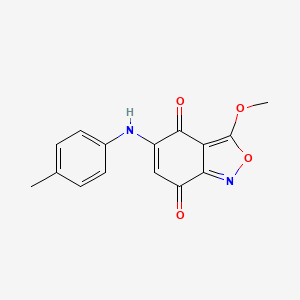

![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
